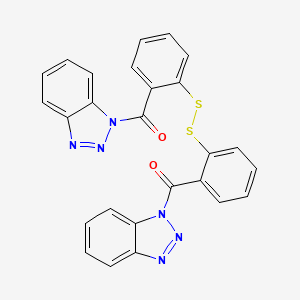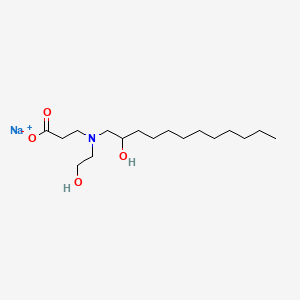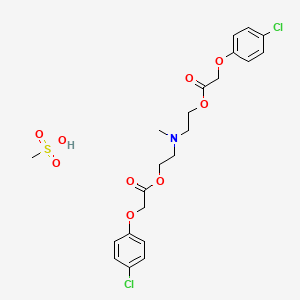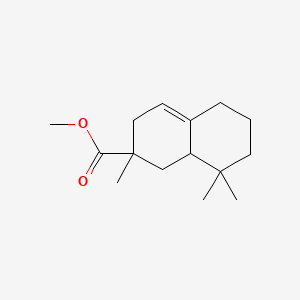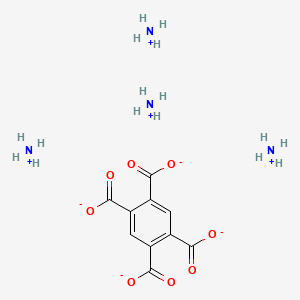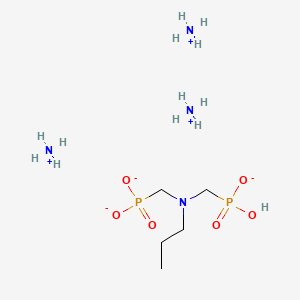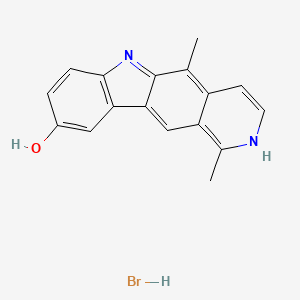
1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide is a chemical compound known for its unique structure and properties It belongs to the class of pyridocarbazoles, which are heterocyclic compounds containing a pyridine ring fused to a carbazole moiety
Vorbereitungsmethoden
The synthesis of 1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyridocarbazole core, followed by the introduction of methyl groups at specific positions. The final step involves the addition of a hydrobromide group to form the hydrobromide salt. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide can be compared with other similar compounds, such as:
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol: This compound has a similar structure but differs in the position of the methyl groups.
6H-Pyrido(4,3-b)carbazol-8-ol: Another related compound with variations in the position of functional groups. The uniqueness of this compound lies in its specific structural configuration and the resulting properties
Eigenschaften
CAS-Nummer |
94200-78-9 |
|---|---|
Molekularformel |
C17H15BrN2O |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
1,5-dimethyl-2H-pyrido[4,3-b]carbazol-9-ol;hydrobromide |
InChI |
InChI=1S/C17H14N2O.BrH/c1-9-12-5-6-18-10(2)13(12)8-15-14-7-11(20)3-4-16(14)19-17(9)15;/h3-8,18,20H,1-2H3;1H |
InChI-Schlüssel |
XOFJGXLNIIWRJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)O)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


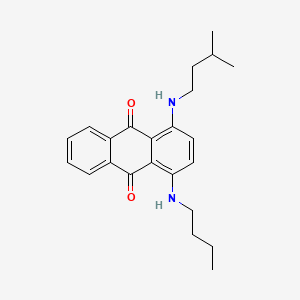
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)


![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
